molecular formula C9H12N2O2 B184129 N-(4-methoxybenzyl)urea CAS No. 54582-35-3

N-(4-methoxybenzyl)urea

Cat. No. B184129
CAS RN: 54582-35-3
M. Wt: 180.2 g/mol
InChI Key: WEYDYKHFODVPIK-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)urea” is a natural product found in Pentadiplandra brazzeana . It is a compound with the molecular formula C16H18N2O2 .


Synthesis Analysis

The synthesis of “N-(4-methoxybenzyl)urea” involves the reaction of desmethyl AR-A014418 with carbon-11 for cerebral positron emission tomography (PET) studies . The desmethyl precursor of AR-A014418 was synthesized in 23% yield by a novel one-pot reaction of 2-amino-5-nitrothiazole with in situ generated TMS-protected 4-hydroxybenzylisocyanate, following deprotection with acid .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)urea” includes a carbonyl group attached to two amine residues. The IUPAC name for this compound is 1-benzyl-3-[(4-methoxyphenyl)methyl]urea .


Physical And Chemical Properties Analysis

“N-(4-methoxybenzyl)urea” has a molecular weight of 270.33 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 5 .

Scientific Research Applications

1. Synthesis of N-monosubstituted ureas

  • Application Summary: N-monosubstituted ureas, including N-(4-methoxybenzyl)urea, are synthesized in a mixture of choline chloride and aluminium nitrate. This process is simple, efficient, and selective .
  • Methods of Application: The reaction involves benzyl alcohol or benzyl halide and urea, conducted within a mixture comprising choline chloride and aluminium nitrate ionic liquid as the solvent . This leads to the synthesis of N-monosubstituted urea products .
  • Results: The reaction demonstrates notable to exceptional yields for various derivatives of benzyl alcohols and benzyl halides under the specified reaction conditions . This approach offers several advantages, including reaction selectivity, high product efficiency, facile separability of products, the environmentally benign nature of the solvent, and the omission of expensive and hazardous catalysts .

2. Synthesis of Thiosemicarbazone Derivatives

  • Application Summary: N-(4-methoxybenzyl) thiosemicarbazone derivatives and their Ruthenium (II)-p-cymene complexes are synthesized and studied for their cytotoxicity .
  • Methods of Application: The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .
  • Results: The cationic complexes of formula [RuCl (η 6 - p -cymene) (HL)] + were isolated as solid chloride and trifluoromethylsulfate (TfO) salts . The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

3. Conversion of Amines into Monosubstituted Ureas

  • Application Summary: A versatile and highly efficient synthesis of monosubstituted ureas is described. The reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity .
  • Methods of Application: The reaction involves an amine and 4-nitrophenyl-N-benzylcarbamate. This reaction, followed by hydrogenolysis, provides the corresponding urea .
  • Results: The reaction demonstrates notable yields for various derivatives of amines under the specified reaction conditions . This approach offers several advantages, including reaction selectivity, high product efficiency, facile separability of products, and the environmentally benign nature of the solvent .

4. Inhibition of Soluble Epoxide Hydrolase

  • Application Summary: N-(4-methoxybenzyl)urea derivatives are used as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous chemical mediators that play a role in inflammation and pain .
  • Methods of Application: The urea derivatives are synthesized and their inhibitory activity towards sEH is measured. The most potent compound shows significant inhibitory activity .
  • Results: The urea derivatives effectively reduce inflammatory pain in a rat nociceptive pain assay. These compounds are among the most potent sEH inhibitors derived from natural sources .

5. Preparation and Applications of 4-Methoxybenzyl Esters

  • Application Summary: The 4-methoxybenzyl (PMB) ester has become known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
  • Methods of Application: The even more reactive 4-methoxybenzyl iodide (PMBI) has rarely been utilized for the introduction of PMB esters. One report describes the alkylation of the hindered carboxylic acid with PMBI .
  • Results: During the formation of the PMB ester, the indole nitrogen is also alkylated, leading to the formation of ester .

6. Iron-catalyzed Urea Synthesis

  • Application Summary: The iron-catalyzed urea synthesis involves the dehydrogenative coupling of methanol and amines .
  • Methods of Application: The reaction involves methanol and amines, including 4-methoxybenzylamine and pentylamine .
  • Results: The reaction leads to the formation of symmetric ureas .

properties

IUPAC Name

(4-methoxyphenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYDYKHFODVPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357353
Record name N-(4-methoxybenzyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)urea

CAS RN

54582-35-3
Record name N-[(4-Methoxyphenyl)methyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54582-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-methoxybenzyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-methoxyphenyl)methyl]urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Tsopmo, D Ngnokam, D Ngamga… - Journal of natural …, 1999 - ACS Publications
Four urea derivatives were isolated from the roots of Pentadiplandra brazzeana, and their structures were elucidated by spectroscopic techniques. N-Benzyl-N‘-(4-methoxybenzyl)urea (…
Number of citations: 54 pubs.acs.org
LA Grigoryan, MA Kaldrikyan, NO Stepanyan… - Pharmaceutical …, 2010 - Springer
The compounds N-(4-propoxybenzenesulfonyl)-N′-(4-methoxybenzyl)urea and 2-p-toluenesulfonamido-4,6-dihydroxy-5-(3-carbomethoxy-4-propoxybenzyl)pyrimidine have been …
Number of citations: 1 link.springer.com
C Zheng, AP Combs - Journal of Combinatorial Chemistry, 2002 - ACS Publications
A general method for the preparation of unsymmetrical di, tri-, and tetrasubstituted ureas on polymer supports is presented. Polymer-bound primary and secondary amines react with …
Number of citations: 27 pubs.acs.org
GJ Southan, A Srinivasan - Nitric Oxide, 1998 - Elsevier
The involvement of nitric oxide in numerous biological functions has led to the intense study of nitric oxide (NO) generation by the nitric oxide synthases (NOS) responsible. In addition to …
Number of citations: 25 www.sciencedirect.com
MA Baeza Cinco, G Wu, TW Hayton - Inorganic Chemistry, 2023 - ACS Publications
The reaction of [K(18-crown-6)][O 2 N 2 CPh 3 ] with [ Me LCo(μ-Br) 2 Li(OEt 2 )] ( Me L = {(2,6- i Pr 2 C 6 H 3 )NC(Me)} 2 CH) generates the trityl diazeniumdiolate complex, [ Me LCo(O …
Number of citations: 5 pubs.acs.org
NY Kuznetsov, RM Tikhov, IA Godovikov… - Organic & …, 2016 - pubs.rsc.org
Three-step synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines involving NBS-mediated cyclization of N-(3-butenyl)ureas to 6-(bromomethyl)-2-iminourethanes, …
Number of citations: 17 pubs.rsc.org
BM O'Leary, T Szabo, N Svenstrup… - Journal of the …, 2001 - ACS Publications
We report the synthesis and characterization of new, self-assembling molecular capsules. The modular strategy makes use of glycoluril building blocks available in multigram amounts …
Number of citations: 119 pubs.acs.org
AG Eissa, JA Blaxland, RO Williams… - Bulletin of Faculty of …, 2016 - Elsevier
As part of our ongoing research efforts to develop new antibacterial agents acting on novel molecular targets, a series of twenty-two adenine and benzimidazole-based mimics of the …
Number of citations: 3 www.sciencedirect.com

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